molecular formula C11H12ClNOS B2731306 N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide CAS No. 339097-64-2

N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide

Cat. No. B2731306
CAS RN: 339097-64-2
M. Wt: 241.73
InChI Key: KHSUXGFPVBKLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide” is a chemical compound with the molecular formula C11H12ClNOS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H12ClNOS . The molecular weight is 244.122 .

Scientific Research Applications

Vibrational Spectroscopic Signatures and Quantum Computational Approach

A study focused on the characterization of the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory for the geometric equilibrium and vibrational wavenumbers exploration, providing insights into the stereo-electronic interactions and molecular stability. The study also examined pharmacokinetic properties and in-silico docking against viruses, highlighting the molecule's inhibition activity (Mary, Pradhan, & James, 2022).

Synthesis and Characterization of Sulfanilamide Derivatives

Another research detailed the synthesis and characterization of four sulfanilamide derivatives, exploring their crystal structures, thermal properties, and antibacterial activities. The study highlighted the structural and hydrogen bond network properties of these compounds, contributing to the understanding of their molecular conformation and interactions (Lahtinen et al., 2014).

Pharmacological Evaluation of Acetamide Derivatives

A pharmacological evaluation of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide was conducted, assessing their antibacterial and anti-enzymatic potential. This study showcased the synthesis process and structural elucidation of the compounds, contributing to the search for new antibacterial agents (Nafeesa et al., 2017).

Catalytic Synthesis of Glutamic Acid Derivatives

Research on the catalytic enantioselective synthesis of glutamic acid derivatives via tandem conjugate addition-elimination of activated allylic acetates under chiral PTC conditions was reported. The study provided valuable information on the yields and enantioselectivities of the synthesized products, indicating the potential for producing glutamic acid derivatives with specific structural characteristics (Ramachandran et al., 2005).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSUXGFPVBKLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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